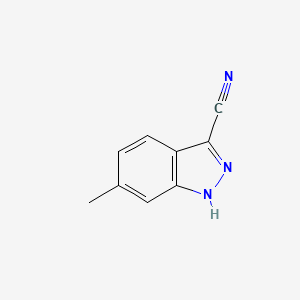
6-Methyl-1H-indazole-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-1H-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-indazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-cyanobenzaldehyde with methylhydrazine under acidic conditions, leading to the formation of the indazole ring.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the indazole ring are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated indazoles or other substituted derivatives.
科学研究应用
6-Methyl-1H-indazole-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
作用机制
The mechanism of action of 6-Methyl-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and modulating biological pathways.
相似化合物的比较
1H-Indazole-3-carbonitrile: Lacks the methyl group at the 6-position, which can affect its reactivity and biological activity.
3-Methyl-1H-indazole-6-carbonitrile: Similar structure but with different substitution patterns, leading to variations in chemical properties and applications.
Uniqueness: 6-Methyl-1H-indazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6-position can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
生物活性
6-Methyl-1H-indazole-3-carbonitrile is a heterocyclic compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on a review of existing literature.
Chemical Structure and Properties
This compound features a methyl group at the 6-position of the indazole ring, which influences its reactivity and biological interactions. Its unique structure allows it to engage with various biological targets, making it a valuable compound in medicinal chemistry.
The biological activity of this compound can be attributed to its interaction with several enzymes and proteins. Key mechanisms include:
- Enzyme Inhibition : It has been shown to inhibit phosphoinositide 3-kinase δ (PI3Kδ), an enzyme involved in cell growth and survival pathways, thereby modulating the PI3K/AKT signaling pathway.
- Cell Cycle Arrest : The compound has demonstrated the ability to induce cell cycle arrest in the G0–G1 phase in neoplastic cell lines, inhibiting their growth.
Biological Activities
This compound exhibits a range of biological activities, including:
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 1H-Indazole-3-carbonitrile | Lacks the methyl group at the 6-position | Lower reactivity and biological activity |
| 3-Methyl-1H-indazole-6-carbonitrile | Different substitution pattern | Variability in chemical properties |
| 5-Bromo-6-methyl-1H-indazole-3-carbonitrile | Contains bromine at position 5 | Enhanced anticancer and anti-inflammatory effects |
Case Studies
Several studies have investigated the biological activity of indazole derivatives:
- Anticancer Activity : A study demonstrated that derivatives similar to this compound exhibited significant growth inhibition in cancer cell lines. The mechanism involved apoptosis induction and modulation of key signaling pathways .
- Antimicrobial Efficacy : Another investigation revealed that certain indazole derivatives showed promising results against C. albicans, with minimum inhibitory concentrations (MIC) comparable to established antifungal agents like fluconazole .
属性
IUPAC Name |
6-methyl-1H-indazole-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-6-2-3-7-8(4-6)11-12-9(7)5-10/h2-4H,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJTVZAZBXNIED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NN2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














